molecular formula C18H13NO4 B151835 5-(N-Carbobenzyloxyamino)-1,4-naphthoquinone CAS No. 129112-30-7

5-(N-Carbobenzyloxyamino)-1,4-naphthoquinone

Cat. No. B151835
M. Wt: 307.3 g/mol
InChI Key: HWUUKAGLKUIYFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(N-Carbobenzyloxyamino)-1,4-naphthoquinone, commonly known as CBQ or CBZ-NQ, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. This compound belongs to the class of naphthoquinones and has been widely studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science.

Mechanism Of Action

The mechanism of action of CBQ is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) that induce oxidative stress in cells. This oxidative stress leads to the activation of signaling pathways that ultimately result in cell death.

Biochemical And Physiological Effects

CBQ has been found to exhibit a wide range of biochemical and physiological effects. In vitro studies have shown that CBQ inhibits the activity of various enzymes, including NADH oxidase and xanthine oxidase. Moreover, CBQ has been found to induce the expression of genes involved in oxidative stress response and apoptosis.

Advantages And Limitations For Lab Experiments

One of the main advantages of CBQ is its ability to selectively induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. However, CBQ has been found to exhibit cytotoxic effects on normal cells as well, limiting its potential use in clinical settings. Moreover, CBQ is highly reactive and can generate ROS, which can interfere with the results of certain lab experiments.

Future Directions

There are several future directions for the study of CBQ. One potential area of research is the development of new anticancer drugs based on CBQ. Moreover, the use of CBQ as a potential antibiotic agent warrants further investigation. Additionally, the development of new synthetic methods for CBQ and its derivatives can lead to the discovery of new compounds with unique properties.

Synthesis Methods

The synthesis of CBQ involves the reaction of 5-amino-1,4-naphthoquinone with benzyl chloroformate, followed by purification using column chromatography. This method yields CBZ-NQ with a purity of up to 95%.

Scientific Research Applications

CBQ has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, CBQ has been shown to exhibit anticancer properties by inducing apoptosis in cancer cells. Moreover, CBQ has been found to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics.

properties

CAS RN

129112-30-7

Product Name

5-(N-Carbobenzyloxyamino)-1,4-naphthoquinone

Molecular Formula

C18H13NO4

Molecular Weight

307.3 g/mol

IUPAC Name

benzyl N-(5,8-dioxonaphthalen-1-yl)carbamate

InChI

InChI=1S/C18H13NO4/c20-15-9-10-16(21)17-13(15)7-4-8-14(17)19-18(22)23-11-12-5-2-1-3-6-12/h1-10H,11H2,(H,19,22)

InChI Key

HWUUKAGLKUIYFY-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC(=O)NC2=CC=CC3=C2C(=O)C=CC3=O

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CC=CC3=C2C(=O)C=CC3=O

Other CAS RN

129112-30-7

synonyms

5-(N-carbobenzyloxyamino)-1,4-naphthoquinone
5-CBON

Origin of Product

United States

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